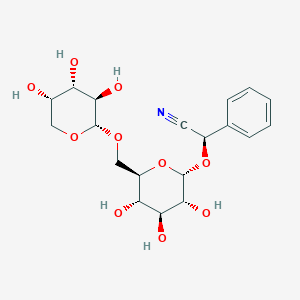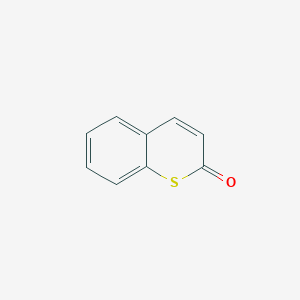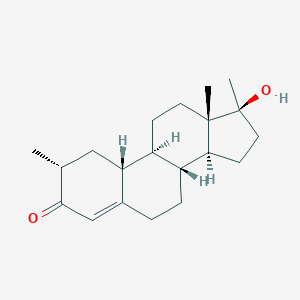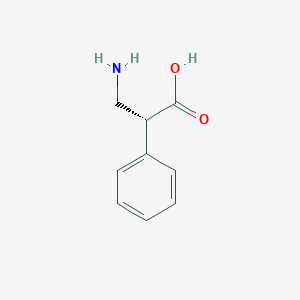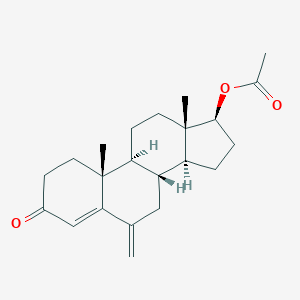
6-Methylenetestosterone acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methylenetestosterone acetate is a synthetic androgen that has been extensively studied for its potential use in scientific research applications. It is a derivative of testosterone, which is a naturally occurring hormone in the human body. This compound has been shown to have a number of biochemical and physiological effects, and its mechanism of action has been well-documented. In
Mécanisme D'action
The mechanism of action of 6-Methylenetestosterone acetate is similar to that of testosterone. It binds to androgen receptors in the body, which leads to the activation of a number of signaling pathways. These pathways are responsible for the compound's anabolic effects on muscle tissue and its potential use in the treatment of bone-related disorders.
Effets Biochimiques Et Physiologiques
6-Methylenetestosterone acetate has been shown to have a number of biochemical and physiological effects. It has been shown to increase muscle mass and strength in animal studies, and it has also been studied for its potential use in the treatment of osteoporosis. Additionally, it has been shown to have an effect on lipid metabolism, which may be important for its use in the treatment of metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-Methylenetestosterone acetate in lab experiments is that it has a well-documented mechanism of action and has been extensively studied in animal models. Additionally, it has been shown to have anabolic effects on muscle tissue, which makes it useful for studies on muscle growth and development. However, one limitation of using this compound is that it is not approved for human use and may have potential side effects.
Orientations Futures
There are a number of future directions for research on 6-Methylenetestosterone acetate. One area of interest is its potential use in the treatment of bone-related disorders. Additionally, it may be useful for the treatment of metabolic disorders, such as diabetes and obesity. Further studies are needed to fully understand the compound's mechanism of action and potential therapeutic uses.
Conclusion
In conclusion, 6-Methylenetestosterone acetate is a synthetic androgen that has been extensively studied for its potential use in scientific research applications. Its mechanism of action has been well-documented, and it has been shown to have a number of biochemical and physiological effects. While it has advantages for use in lab experiments, it is important to note that it is not approved for human use and may have potential side effects. Further research is needed to fully understand the compound's potential therapeutic uses.
Méthodes De Synthèse
The synthesis of 6-Methylenetestosterone acetate involves the reaction of testosterone with acetic anhydride in the presence of a catalyst. This process results in the formation of a compound that is structurally similar to testosterone but has a double bond between the C6 and C7 positions. This double bond is responsible for the compound's unique properties and has been shown to be important for its activity in scientific research applications.
Applications De Recherche Scientifique
6-Methylenetestosterone acetate has been used extensively in scientific research applications due to its androgenic properties. It has been shown to have anabolic effects on muscle tissue, which has led to its use in studies on muscle growth and development. Additionally, it has been studied for its potential use in the treatment of osteoporosis and other bone-related disorders.
Propriétés
Numéro CAS |
1100-17-0 |
|---|---|
Nom du produit |
6-Methylenetestosterone acetate |
Formule moléculaire |
C22H30O3 |
Poids moléculaire |
342.5 g/mol |
Nom IUPAC |
[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-6-methylidene-3-oxo-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C22H30O3/c1-13-11-16-17-5-6-20(25-14(2)23)22(17,4)10-8-18(16)21(3)9-7-15(24)12-19(13)21/h12,16-18,20H,1,5-11H2,2-4H3/t16-,17-,18-,20-,21+,22-/m0/s1 |
Clé InChI |
PNUPHAWFSSBOAI-RLZRBERESA-N |
SMILES isomérique |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=C)C4=CC(=O)CC[C@]34C)C |
SMILES |
CC(=O)OC1CCC2C1(CCC3C2CC(=C)C4=CC(=O)CCC34C)C |
SMILES canonique |
CC(=O)OC1CCC2C1(CCC3C2CC(=C)C4=CC(=O)CCC34C)C |
Autres numéros CAS |
1100-17-0 |
Synonymes |
6-methylenetestosterone acetate 6-MTA VP-466 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



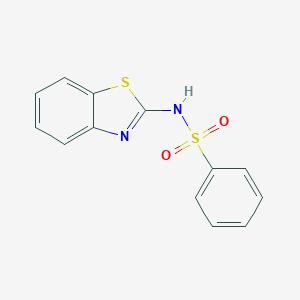
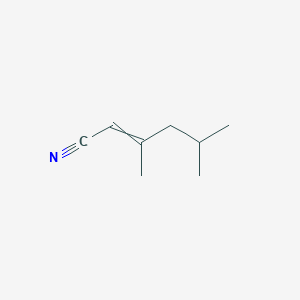
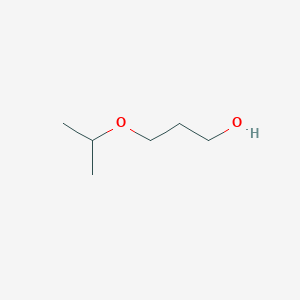
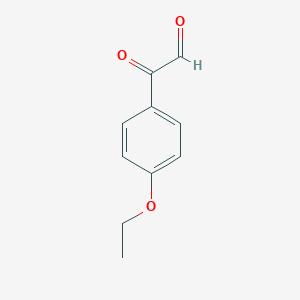
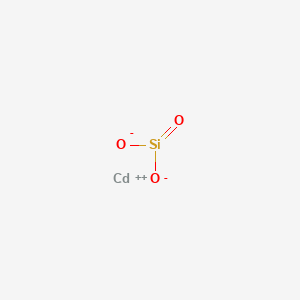
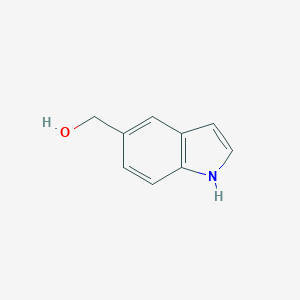
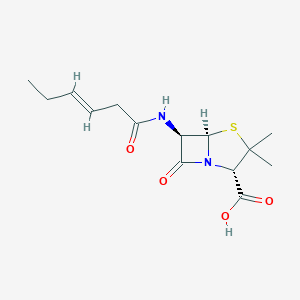
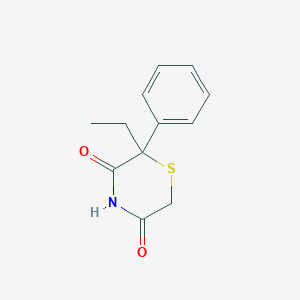
![N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine](/img/structure/B86282.png)
